![molecular formula C18H20N4O4S B4623227 N-(2-sec-butyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl)-3,4-dimethoxybenzamide](/img/structure/B4623227.png)

N-(2-sec-butyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl)-3,4-dimethoxybenzamide

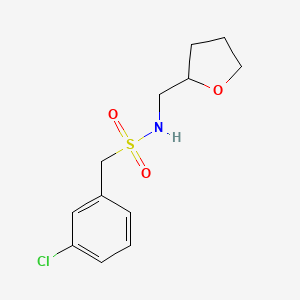

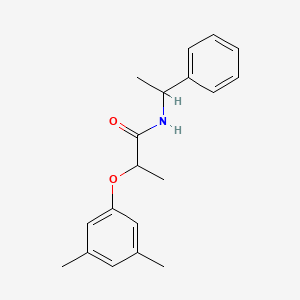

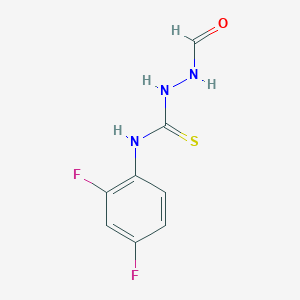

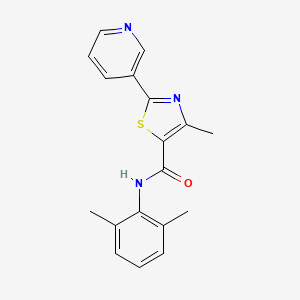

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds similar to "N-(2-sec-butyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl)-3,4-dimethoxybenzamide" involves multi-step chemical reactions, starting from basic heterocyclic precursors. These processes often employ techniques like ring closure reactions, nitration, chlorination, and amination to achieve the desired complex molecular architecture (Suzuki et al., 1992). The synthesis pathway is carefully designed to introduce specific functional groups at targeted positions on the heterocyclic backbone, ensuring the formation of the final compound with precise structural features.

Molecular Structure Analysis

The molecular structure of compounds in this category is characterized by the presence of a thiadiazolopyrimidin core, often substituted with various alkyl or aryl groups. X-ray crystallography, Density Functional Theory (DFT) calculations, and Hirshfeld surface analysis are common techniques used to determine and analyze the crystal structure, bond lengths, bond angles, and molecular electrostatic potential (MEP) surface maps (Huang et al., 2020). These analyses reveal the compound's three-dimensional conformation, electronic distribution, and potential interaction sites for biological activity.

Chemical Reactions and Properties

The chemical reactivity of "N-(2-sec-butyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl)-3,4-dimethoxybenzamide" and related compounds is influenced by the functional groups attached to the heterocyclic core. These molecules can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitutions, depending on the nature of the substituents and reaction conditions. The unique combination of functional groups contributes to the compound's chemical properties, such as reactivity towards specific reagents or potential biological targets (Yokohama et al., 1992).

Aplicaciones Científicas De Investigación

Anticancer Potential

Compounds structurally related to thiadiazole and pyrimidine rings have been identified for their potential as anticancer agents. Specifically, derivatives like AZD4877, a kinesin spindle protein (KSP) inhibitor, have shown promise due to their ability to arrest cells in mitosis, leading to cellular death. This mechanism suggests the therapeutic potential of such compounds in cancer treatment by targeting the mitotic process of cell division, which is a hallmark of cancer cell proliferation (Theoclitou et al., 2011).

Herbicidal Activity

Research into compounds with thiadiazole and pyrimidine structures has also extended into agriculture, particularly for their herbicidal properties. Novel N-{5-[2-(4,6-dimethoxy-pyrimidin-2-yloxy)-phenyl]-[1,3,4]thiadiazol-2-yl}2-aroxy-propanamides have been designed, synthesized, and shown to exhibit selective herbicidal activity against certain plant species. This indicates the potential of such compounds to be developed into herbicides for agricultural use, contributing to weed management and crop protection (Liu & Shi, 2014).

Antimicrobial and Anti-inflammatory Applications

The antimicrobial and anti-inflammatory properties of thiadiazole and pyrimidine derivatives have been explored, showing that these compounds can be effective against a variety of bacterial and fungal infections. This highlights their potential in the development of new antibiotics and anti-inflammatory drugs, addressing the growing concern of antibiotic resistance and the need for novel therapeutic agents (Desai et al., 2013).

Enzyme Inhibition

Further research has demonstrated the utility of thiadiazole and pyrimidine derivatives as inhibitors of specific enzymes, such as carbonic anhydrase. Such inhibitors have therapeutic relevance in conditions like glaucoma, epilepsy, and altitude sickness, showcasing the versatility of these compounds in drug development and their contribution to a broad spectrum of medical treatments (Gokcen et al., 2016).

Propiedades

IUPAC Name |

N-(2-butan-2-yl-5-oxo-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl)-3,4-dimethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O4S/c1-5-10(2)16-21-22-17(24)12(9-19-18(22)27-16)20-15(23)11-6-7-13(25-3)14(8-11)26-4/h6-10H,5H2,1-4H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VICVMWDESMOFHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1=NN2C(=O)C(=CN=C2S1)NC(=O)C3=CC(=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(butan-2-yl)-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl]-3,4-dimethoxybenzamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-1,3-benzodioxol-5-yl-3-[3-(4-bromophenyl)-1H-pyrazol-4-yl]-2-cyanoacrylamide](/img/structure/B4623149.png)

![3-benzoyl-7-methyl-1H-pyrrolo[2,1-c][1,4]benzoxazine-1,2,4-trione](/img/structure/B4623160.png)

![ethyl 3-{6-chloro-4-methyl-2-oxo-7-[(3-phenyl-2-propen-1-yl)oxy]-2H-chromen-3-yl}propanoate](/img/structure/B4623178.png)

![2-{[4-(4-morpholinyl)benzoyl]amino}-N-propylbenzamide](/img/structure/B4623179.png)

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-2,5-dimethyl-3-furamide](/img/structure/B4623200.png)

![N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-(4-oxo-3(4H)-quinazolinyl)acetamide](/img/structure/B4623233.png)

![N-(5-chloro-2-pyridinyl)-2-[6-cyclopropyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetamide](/img/structure/B4623252.png)

![4-[(3-chloro-6-nitro-1-benzothien-2-yl)carbonyl]-N-(3,4-dimethoxyphenyl)-1-piperazinecarboxamide](/img/structure/B4623255.png)

![N-[(2,5-dimethylphenyl)(3-pyridinyl)methyl]-2-fluorobenzamide](/img/structure/B4623260.png)